N-(3-chloro-4-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
“N-(3-chloro-4-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide” is a chemical compound with the linear formula C17H16ClN3O3 . It has a molecular weight of 345.788 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, structure, color, solubility, melting point, boiling point, and other characteristics. This compound has a molecular weight of 345.788 . Other specific physical and chemical properties were not found in the search results.Scientific Research Applications
1. Structural Properties and Conformations
Research by Subasri et al. (2016) examined similar compounds in terms of their crystal structures. They found that these compounds generally exhibit a folded conformation about the methylene C atom of the thioacetamide bridge, with the pyrimidine ring inclined to the benzene ring at specific angles. This study contributes to understanding the molecular structure and potential reactivity of such compounds (Subasri et al., 2016).
2. Potential as Dual Inhibitors
A study by Gangjee et al. (2008) on related compounds indicated that certain analogues can act as potent dual inhibitors of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This suggests their potential application in inhibiting critical enzymes in cancer and bacterial cells (Gangjee et al., 2008).
3. Antitumor Activity
Hafez and El-Gazzar (2017) synthesized novel derivatives of a similar compound and evaluated their antitumor activity. They found that the majority of these newly synthesized compounds displayed potent anticancer activity, comparable to doxorubicin, on various human cancer cell lines (Hafez & El-Gazzar, 2017).
4. Application in Polyimides
Research by Tapaswi et al. (2015) explored the synthesis of transparent polyimides derived from thiophenyl-substituted benzidines, which are closely related to the compound . These polyimides exhibited high refractive indices and small birefringences, indicating their potential use in materials science (Tapaswi et al., 2015).
5. Synthesis and Antimicrobial Activities
Patel and Patel (2017) conducted a study synthesizing 4-thiazolidinones and 2-azetidinones derivatives from chalcone, which share structural similarities with the compound . They evaluated these analogues for their antimicrobial activity against bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Patel & Patel, 2017).
Safety And Hazards
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[4-oxo-3-(thiophen-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O3S2/c1-14-8-9-15(11-18(14)25)26-20(29)13-33-24-27-21-17-6-2-3-7-19(17)31-22(21)23(30)28(24)12-16-5-4-10-32-16/h2-11H,12-13H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVACWNKCUBFNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CS4)OC5=CC=CC=C53)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide |
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